(R)-Fmoc-3-carboxythiomorpholine
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Overview
Description
®-Fmoc-3-carboxythiomorpholine is a chemical compound that belongs to the class of thiomorpholines. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and a carboxyl group at the third position of the thiomorpholine ring. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fmoc-3-carboxythiomorpholine typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the cyclization of a suitable precursor, such as a dihaloalkane with a thiol group.
Introduction of the Carboxyl Group: The carboxyl group can be introduced through various methods, such as oxidation of a hydroxyl group or carboxylation of a suitable intermediate.
Fmoc Protection: The final step involves the protection of the nitrogen atom with the Fmoc group. This is usually achieved by reacting the thiomorpholine derivative with Fmoc chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of ®-Fmoc-3-carboxythiomorpholine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled reaction temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
®-Fmoc-3-carboxythiomorpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde under suitable conditions.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The Fmoc group can be removed using piperidine in a suitable solvent like dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Deprotected thiomorpholine derivatives.
Scientific Research Applications
®-Fmoc-3-carboxythiomorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Fmoc-3-carboxythiomorpholine involves its interaction with various molecular targets, such as enzymes and receptors. The Fmoc group provides stability and protection during synthetic processes, while the carboxyl group can participate in hydrogen bonding and electrostatic interactions. The thiomorpholine ring can undergo conformational changes, allowing for specific binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-Fmoc-3-carboxythiomorpholine: The enantiomer of ®-Fmoc-3-carboxythiomorpholine, with similar chemical properties but different biological activity.
Fmoc-4-carboxythiomorpholine: A compound with the carboxyl group at the fourth position of the thiomorpholine ring.
Fmoc-3-carboxypiperidine: A similar compound with a piperidine ring instead of a thiomorpholine ring.
Uniqueness
®-Fmoc-3-carboxythiomorpholine is unique due to its specific stereochemistry and the presence of both the Fmoc protecting group and the carboxyl group. This combination of features makes it particularly useful in peptide synthesis and other applications where stability and reactivity are important.
Properties
IUPAC Name |
(3R)-4-(9H-fluoren-9-ylmethoxycarbonyl)thiomorpholine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c22-19(23)18-12-26-10-9-21(18)20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJINUYTGQCQAG-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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